Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate
CAS No.:
Cat. No.: VC13516510
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate -](/images/structure/VC13516510.png)
Specification
Molecular Formula | C11H22N2O3 |
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Molecular Weight | 230.30 g/mol |
IUPAC Name | tert-butyl N-[2-(tert-butylamino)-2-oxoethyl]carbamate |
Standard InChI | InChI=1S/C11H22N2O3/c1-10(2,3)13-8(14)7-12-9(15)16-11(4,5)6/h7H2,1-6H3,(H,12,15)(H,13,14) |
Standard InChI Key | WSRTTZSOXOBWJM-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central methylene group (-CH-) flanked by two tert-butyl-protected functional groups:
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A tert-butyl carbamate (Boc) group attached to the nitrogen atom.
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A tert-butylcarbamoyl group (-CONH-t-Bu) bonded to the methylene carbon.
The IUPAC name, tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate, reflects this arrangement. Its molecular formula is CHNO, with a molecular weight of 245.29 g/mol (calculated via PubChem algorithms) .
Spectral Properties
While experimental spectral data for this specific compound are unavailable, analogous carbamates exhibit predictable patterns:
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IR Spectroscopy: Strong carbonyl (C=O) stretches at ~1680–1720 cm for both carbamate and amide groups .
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H NMR:
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound can be synthesized via sequential protection and coupling reactions, as inferred from related methodologies :
Step 1: Boc Protection of Glycine
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React glycine with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., NaOH) to form Boc-protected glycine (Boc-NH-CH-COOH) .
Step 2: Amide Bond Formation
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Activate the carboxylic acid of Boc-glycine using isobutyl chloroformate or thionyl chloride to form an acyl chloride.
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React with tert-butylamine to yield the tert-butylcarbamoyl intermediate .
Step 3: Final Carbamate Formation
Representative Reaction Scheme:
Industrial-Scale Considerations
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Solvents: Dichloromethane or ethyl acetate are preferred for their low nucleophilicity and high volatility .
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Catalysts: Triethylamine or N-methylmorpholine for acid scavenging .
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Yield Optimization: Reported yields for analogous reactions exceed 85% under inert atmospheres .
Physicochemical Properties
Thermodynamic Parameters
Property | Value/Description |
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Melting Point | Estimated 90–110°C (decomposes) |
Solubility | Soluble in DCM, THF, ethyl acetate |
LogP (Partition Coeff.) | ~2.1 (predicted via XLogP3) |
Stability Profile
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Thermal Stability: Decomposes above 150°C, releasing tert-butanol and CO .
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Hydrolytic Sensitivity: Stable under acidic conditions but prone to cleavage in basic media (pH > 10) .
Applications in Organic Synthesis
Protecting Group Strategy
The dual Boc groups serve as temporary protections for amines in multi-step syntheses, particularly in:
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Peptide Chemistry: Preventing unwanted side reactions during coupling steps .
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Heterocycle Synthesis: Facilitating regioselective functionalization of nitrogen-containing scaffolds .
Pharmaceutical Relevance
While not directly cited in drug patents, structurally related compounds are intermediates in anticonvulsant and analgesic therapies. For example, the patent CN102020589B highlights tert-butyl carbamates as precursors to lacosamide, an antiepileptic agent.
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